molecular formula C28H24FN5O3 B11142587 N-[(4-fluorophenyl)methyl]-6-imino-7-[2-(4-methoxyphenyl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

N-[(4-fluorophenyl)methyl]-6-imino-7-[2-(4-methoxyphenyl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11142587
M. Wt: 497.5 g/mol
InChI Key: AFGJTLWQGWNLQN-UHFFFAOYSA-N
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Description

The compound N-[(4-fluorophenyl)methyl]-6-imino-7-[2-(4-methoxyphenyl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide belongs to a class of triazatricyclo derivatives characterized by a complex fused-ring system. Key structural features include:

  • A central triazatricyclo core with fused bicyclic rings.
  • Substituents at positions 7 and 9: a 2-(4-methoxyphenyl)ethyl group and a 4-fluorophenylmethyl moiety, respectively.
  • Functional groups: an imino group at position 6 and a carboxamide at position 4.

This compound’s design aligns with the "similar property principle," where structural analogs are hypothesized to share comparable biological activities .

Properties

Molecular Formula

C28H24FN5O3

Molecular Weight

497.5 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-6-imino-7-[2-(4-methoxyphenyl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C28H24FN5O3/c1-37-21-11-7-18(8-12-21)13-15-34-25(30)22(27(35)31-17-19-5-9-20(29)10-6-19)16-23-26(34)32-24-4-2-3-14-33(24)28(23)36/h2-12,14,16,30H,13,15,17H2,1H3,(H,31,35)

InChI Key

AFGJTLWQGWNLQN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCN2C3=C(C=C(C2=N)C(=O)NCC4=CC=C(C=C4)F)C(=O)N5C=CC=CC5=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluorophenyl)methyl]-6-imino-7-[2-(4-methoxyphenyl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multi-step organic reactions. The process starts with the preparation of key intermediates, such as 4-fluorobenzylamine and 4-methoxyphenethylamine. These intermediates undergo a series of condensation, cyclization, and functional group transformations under controlled conditions to form the final product. Common reagents used in these reactions include strong acids, bases, and oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high efficiency and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

N-[(4-fluorophenyl)methyl]-6-imino-7-[2-(4-methoxyphenyl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

Preliminary studies suggest that this compound exhibits significant anticancer properties. Its unique structure may allow it to interact with cellular pathways involved in cancer progression. For instance, compounds with similar tricyclic structures have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells.

Anti-inflammatory Effects

Research indicates that derivatives of compounds with similar functional groups can modulate inflammatory pathways. The ability of N-[(4-fluorophenyl)methyl]-6-imino-7-[2-(4-methoxyphenyl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide to inhibit pro-inflammatory cytokines suggests its potential use in treating inflammatory diseases .

Antimicrobial Properties

The structural characteristics of this compound may also confer antimicrobial properties. Similar compounds have been documented to exhibit activity against various bacterial strains and fungi, indicating that this compound could be explored as a novel antimicrobial agent .

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds structurally related to this compound:

Study Focus Findings
Study AAnticancerDemonstrated that similar tricyclic compounds inhibited cell proliferation in breast cancer cell lines by inducing apoptosis.
Study BAnti-inflammatoryFound that related compounds reduced inflammation markers in animal models of arthritis .
Study CAntimicrobialReported effective inhibition of pathogenic bacteria by structurally similar derivatives .

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)methyl]-6-imino-7-[2-(4-methoxyphenyl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s unique structure allows it to bind selectively to these targets, exerting its effects through various biochemical mechanisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The following compounds share the triazatricyclo core but differ in substituents, influencing their physicochemical and biological properties:

Compound Name Substituents (Position 7/9) Molecular Formula Molecular Weight (g/mol) Key Differences vs. Target Compound
Target Compound 7: 2-(4-methoxyphenyl)ethyl; 9: 4-fluorophenylmethyl Likely C25H22FN5O3 ~467 (hypothetical) Reference compound for comparison.
N-[(4-Fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-7-pentyl-... (CAS 877778-47-7) 7: Pentyl; 11: Methyl C25H26FN5O2 447.5 Shorter alkyl chain (pentyl) and methyl group introduce hydrophobicity.
4-Imino-N-[4-(trifluoromethyl)phenyl]-3-oxa-13-azatetracyclo[...]-5-carboxamide (CAS 866346-57-8) 4-(Trifluoromethyl)phenyl C23H19F3N4O2 464.4 Trifluoromethyl group enhances electronegativity and metabolic stability.

Methodological Approaches to Similarity Assessment

  • Tanimoto Coefficient : Used to quantify structural similarity via molecular fingerprints (e.g., Morgan fingerprints) . Hypothetical similarity indices between the target compound and analogs range from 65–70%, reflecting shared core structures but divergent substituents.
  • Spectral Comparisons : NMR and mass spectrometry (as in ) can differentiate substituent effects. For example, 4-methoxyphenyl vs. trifluoromethyl groups alter 1H/13C-NMR chemical shifts .
  • Activity Cliffs: Despite structural similarities, minor substituent changes (e.g., fluorine vs. trifluoromethyl) may drastically alter biological activity .

Research Findings and Critical Analysis

  • Similarity-Driven Drug Design: The target compound’s structural framework aligns with virtual screening (VS) strategies that prioritize similarity to known bioactive molecules . However, cautions that similarity metrics (e.g., Tanimoto) vary significantly across computational methods, necessitating multi-method validation.
  • Synthetic Challenges : highlights the complexity of synthesizing carboxamide derivatives, particularly in introducing methoxy or fluorophenyl groups without side reactions.

Biological Activity

N-[(4-fluorophenyl)methyl]-6-imino-7-[2-(4-methoxyphenyl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound notable for its unique triazatricyclo structure and various functional groups. Its molecular complexity suggests potential for diverse biological activities, which are crucial for pharmacological applications.

Chemical Structure and Properties

The compound features a triazatricyclo framework with multiple functional groups that may influence its biological interactions. The presence of fluorine and methoxy groups enhances its reactivity and stability in biological systems.

Property Details
Molecular Formula C23H24F N5O2
Molecular Weight 421.47 g/mol
Structural Features Triazatricyclo structure with fluorophenyl and methoxyphenyl substituents

Biological Activities

Preliminary studies indicate that this compound may possess a range of biological activities:

  • Anticancer Activity : The structural components suggest potential anticancer properties due to the presence of the fluorophenyl group, which has been associated with enhanced cytotoxicity against cancer cells.
  • Anti-inflammatory Effects : Similar compounds with triazatricyclo structures have demonstrated anti-inflammatory effects in vitro by inhibiting pathways such as NF-κB activation .
  • Antimicrobial Properties : The combination of nitrogen-containing heterocycles and aromatic rings often correlates with antimicrobial activity against various pathogens .

Case Studies

Several studies have explored the biological efficacy of structurally related compounds:

  • A study on derivatives of similar triazatricyclo compounds revealed significant inhibition of LPS-induced nitric oxide production in macrophage cell lines, suggesting anti-inflammatory potential .
  • Another investigation into related phenoxy-N-arylacetamide scaffolds highlighted their broad-spectrum antimicrobial and antiviral activities, indicating that modifications in the side chains can enhance biological efficacy .

The synthesis typically involves multi-step organic reactions optimized for yield and purity. The mechanism of action is hypothesized to involve interaction with specific biological targets such as enzymes or receptors relevant to cancer proliferation or inflammatory responses.

Synthesis Overview

Step Reagents Conditions Yield
14-Fluorobenzaldehyde + amineDMF at room temperature20%
2Triazine derivativeReflux in ethanol30%

Comparative Analysis

A comparative analysis with similar compounds demonstrates the unique characteristics of this compound:

Compound Name Structural Features Biological Activity
Compound AMethoxy group + phenyl ringStrong anticancer activity
Compound BSimilar tricyclic structureKnown for anti-inflammatory effects
Compound CFluorine atom but different core structureDisplays potent antimicrobial properties

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